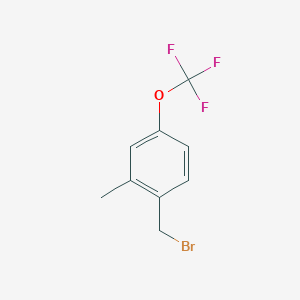
2-Methyl-4-(trifluoromethoxy)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O. It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a bromomethyl group (-CH2Br) attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-(trifluoromethoxy)benzyl bromide can be synthesized through several methods. One common approach involves the bromination of 2-methyl-4-(trifluoromethoxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like dichloromethane at a controlled temperature .
Another method involves the reaction of 2-methyl-4-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide (PBr3) in anhydrous ether. The reaction mixture is stirred at low temperature, and the product is isolated by extraction and purification .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives such as 2-methyl-4-(trifluoromethoxy)benzyl azide or 2-methyl-4-(trifluoromethoxy)benzyl thiocyanate.
Oxidation: 2-Methyl-4-(trifluoromethoxy)benzaldehyde.
Reduction: 2-Methyl-4-(trifluoromethoxy)toluene.
Scientific Research Applications
2-Methyl-4-(trifluoromethoxy)benzyl bromide has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of γ-secretase modulators, which are investigated for the treatment of Alzheimer’s disease.
Materials Science: The compound is employed in the synthesis of fluorine-containing polymers, which exhibit enhanced thermal stability and chemical resistance.
Organic Synthesis: It serves as a building block for the preparation of various bioactive molecules and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethoxy)benzyl bromide in chemical reactions involves the formation of reactive intermediates such as benzyl cations or radicals. These intermediates can undergo further transformations depending on the reaction conditions and reagents used . The trifluoromethoxy group enhances the compound’s reactivity by stabilizing the intermediates through electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzyl bromide: Similar structure but lacks the methyl group at the ortho position.
2-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-Methylbenzyl bromide: Lacks the trifluoromethoxy group.
Uniqueness
2-Methyl-4-(trifluoromethoxy)benzyl bromide is unique due to the presence of both the trifluoromethoxy group and the methyl group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules with specific reactivity and stability profiles .
Properties
IUPAC Name |
1-(bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6-4-8(14-9(11,12)13)3-2-7(6)5-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVAXDGCLDCEEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217503 |
Source


|
| Record name | 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-95-5 |
Source


|
| Record name | 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
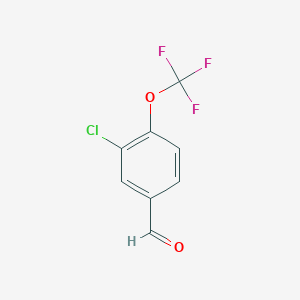
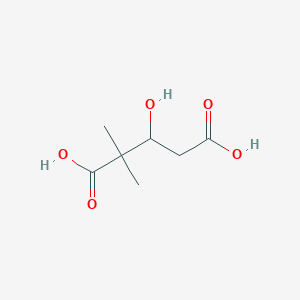
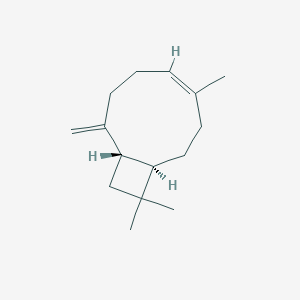

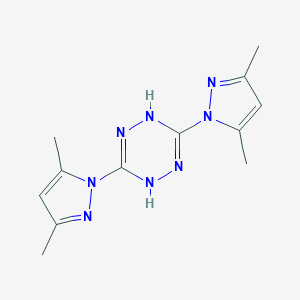
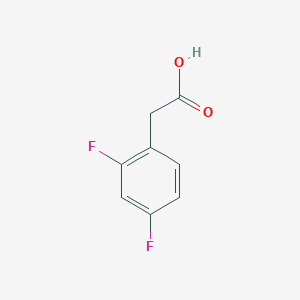
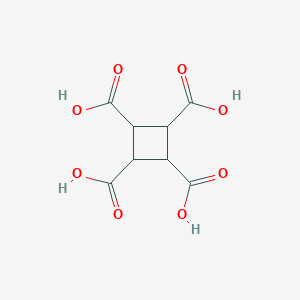

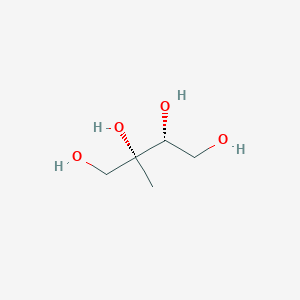




![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)
